1-(2-Ethoxy-3-iodopropoxy)octadecane
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Overview
Description
1-(2-Ethoxy-3-iodopropoxy)octadecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of an iodine atom attached to a propoxy group, which is further connected to an octadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-3-iodopropoxy)octadecane typically involves the reaction of 1-octadecanol with 2-ethoxy-3-iodopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-3-iodopropoxy)octadecane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Major Products Formed
Substitution: Formation of 1-(2-Ethoxy-3-hydroxypropoxy)octadecane.
Reduction: Formation of 1-(2-Ethoxypropoxy)octadecane.
Oxidation: Formation of 1-(2-Ethoxy-3-oxopropoxy)octadecane.
Scientific Research Applications
1-(2-Ethoxy-3-iodopropoxy)octadecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling agent in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-3-iodopropoxy)octadecane involves its interaction with specific molecular targets. The iodine atom can participate in nucleophilic substitution reactions, allowing the compound to modify other molecules. Additionally, its long hydrophobic chain enables it to interact with lipid membranes, potentially altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethoxy-3-chloropropoxy)octadecane
- 1-(2-Ethoxy-3-bromopropoxy)octadecane
- 1-(2-Ethoxy-3-fluoropropoxy)octadecane
Uniqueness
1-(2-Ethoxy-3-iodopropoxy)octadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution and reduction reactions. This unique reactivity can be leveraged in specific synthetic applications where other halides may not be as effective.
Properties
CAS No. |
90339-74-5 |
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Molecular Formula |
C23H47IO2 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-(2-ethoxy-3-iodopropoxy)octadecane |
InChI |
InChI=1S/C23H47IO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22-23(21-24)26-4-2/h23H,3-22H2,1-2H3 |
InChI Key |
XHCSFHPAKNFVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CI)OCC |
Origin of Product |
United States |
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